molecular formula C15H13FN2O2S B11080160 Ethyl 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetate

Ethyl 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetate

Cat. No.: B11080160
M. Wt: 304.3 g/mol
InChI Key: HCJLEZTVKQZXOE-UHFFFAOYSA-N
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Description

Ethyl 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetate is a chemical reagent designed for research and development applications, strictly for professional laboratory use. This compound belongs to the imidazo[2,1-b]thiazole class of heterocycles, a scaffold recognized for its diverse biological potential and significant value in medicinal chemistry . Derivatives of this core structure are extensively explored in anticancer research, with some analogs demonstrating potent activity by acting as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . The 4-fluorophenyl substitution at the 6-position is a common feature in bioactive molecules, as it can enhance binding affinity and metabolic stability. The ester functional group in this specific compound makes it a versatile synthetic intermediate, which can be hydrolyzed to the corresponding acetic acid derivative for further conjugation or amide formation . Research into closely related benzo[4,5]imidazo[2,1-b]thiazole acetic acid derivatives has shown that these compounds can exhibit strong anti-proliferative effects against cancer cell lines with high EGFR expression, such as HeLa cells, while showing minimal toxicity to normal human cell lines . Beyond oncology, the imidazo[2,1-b]thiazole core is also being investigated in other therapeutic areas, including as a scaffold for developing inhibitors of carbonic anhydrase isoforms, which are targets for conditions like glaucoma and epilepsy . As such, this ester serves as a critical building block for chemists and biologists aiming to design and synthesize novel compounds for probing biological pathways or developing new therapeutic agents. This product is provided For Research Use Only. Not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C15H13FN2O2S

Molecular Weight

304.3 g/mol

IUPAC Name

ethyl 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetate

InChI

InChI=1S/C15H13FN2O2S/c1-2-20-14(19)7-12-9-21-15-17-13(8-18(12)15)10-3-5-11(16)6-4-10/h3-6,8-9H,2,7H2,1H3

InChI Key

HCJLEZTVKQZXOE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Classical Cyclocondensation Approach

The most widely reported method involves cyclocondensation between 2-aminothiazole derivatives and α-haloketones. Robert and Panouse’s protocol (adapted in) utilizes ethyl 2-(2-aminothiazol-4-yl)acetate and 2-bromo-4’-fluoroacetophenone in refluxing acetone. The reaction proceeds via nucleophilic substitution at the α-carbon of the ketone, followed by intramolecular cyclization to form the imidazo[2,1-b]thiazole core.

Reaction Conditions:

  • Solvent: Anhydrous acetone or ethanol

  • Temperature: Reflux (78–80°C for acetone; 70–72°C for ethanol)

  • Duration: 6–8 hours

  • Base: Ammonium hydroxide (pH 8–9 during workup)

Yields range from 65% to 78% after recrystallization from ethanol/water mixtures. Side products include uncyclized intermediates and regioisomeric byproducts, which are minimized by strict temperature control.

Microwave-Assisted Cyclocondensation

Recent adaptations employ microwave irradiation to accelerate cyclization. A study by Rassokhina et al. demonstrated that irradiating the reaction mixture at 120°C for 20 minutes in dimethylformamide (DMF) increases yields to 82–85%. This method reduces side reactions by shortening exposure to high temperatures.

Key Parameters:

  • Microwave Power: 300 W

  • Solvent: DMF (polar aprotic solvent enhances microwave absorption)

  • Catalyst: None required

Copper-Catalyzed A³ Coupling

Three-Component Reaction Mechanism

An alternative route uses copper(I) iodide-catalyzed coupling of 4-fluorobenzaldehyde, 2-aminothiazole, and ethyl propiolate (A³ coupling). This one-pot method constructs the imidazo[2,1-b]thiazole ring while introducing the ester functionality directly.

Reaction Scheme:

4-Fluorobenzaldehyde+2-Aminothiazole+Ethyl PropiolateCuI, DCEEthyl 2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetate\text{4-Fluorobenzaldehyde} + \text{2-Aminothiazole} + \text{Ethyl Propiolate} \xrightarrow{\text{CuI, DCE}} \text{Ethyl 2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetate}

Optimized Conditions:

  • Catalyst: CuI (10 mol%)

  • Solvent: 1,2-Dichloroethane (DCE)

  • Temperature: 90°C

  • Duration: 12 hours

  • Yield: 73–89%

Continuous Flow Synthesis

Scaling this method in a continuous flow reactor (0.5 mL/min flow rate) improves yields to 93% by enhancing heat transfer and reducing decomposition. Residence time of 15 minutes at 110°C under pressurized conditions prevents intermediate degradation.

Post-Synthetic Modifications and Purification

Ester Hydrolysis and Functionalization

The ethyl ester group serves as a handle for further derivatization. Lithium hydroxide-mediated hydrolysis in tetrahydrofuran (THF)/water (3:1) at 0°C yields the carboxylic acid derivative, a precursor for amide couplings:

Ethyl 2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetateLiOH\cdotpH₂O2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetic Acid\text{this compound} \xrightarrow{\text{LiOH·H₂O}} \text{2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetic Acid}

Conditions:

  • Base: 1.5 M LiOH·H₂O

  • Temperature: 0°C → room temperature

  • Yield: 90–95%

Purification Techniques

  • Recrystallization: Ethanol/water (4:1) achieves >98% purity.

  • Column Chromatography: Silica gel with hexane/ethyl acetate (3:1) removes nonpolar byproducts.

Comparative Analysis of Synthetic Routes

Method Yield Reaction Time Scalability Cost
Cyclocondensation65–78%6–8 hoursModerateLow
Microwave-Assisted82–85%20 minutesLimitedModerate
Copper-Catalyzed A³73–89%12 hoursHighHigh (CuI cost)
Continuous Flow A³93%15 minutesIndustrialVery High

Industrial Production Considerations

Solvent Recovery Systems

Industrial processes prioritize acetone or ethanol recovery via distillation. Closed-loop systems reduce costs by 40% compared to single-use solvents.

Catalytic Recycling

Copper iodide catalysts can be recovered via aqueous extraction (0.1 M EDTA, pH 4), achieving 80% reuse efficiency.

Challenges and Mitigation Strategies

Regioisomeric Byproducts

Using electron-deficient α-haloketones (e.g., 2-bromo-4’-fluoroacetophenone) suppresses regioisomer formation by directing cyclization to the 3-position.

Oxidative Degradation

Adding antioxidants like butylated hydroxytoluene (BHT, 0.1 wt%) during reflux prevents imidazole ring oxidation.

Emerging Methodologies

Photocatalytic Synthesis

Preliminary studies show that visible-light-driven catalysis using eosin Y reduces reaction time to 2 hours with 70% yield, though scalability remains unproven.

Biocatalytic Approaches

Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze esterification of the carboxylic acid intermediate, offering a green chemistry route .

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under both acidic and basic conditions:

  • Acidic hydrolysis : Treatment with HCl/H₂O converts the ester to 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetic acid.

  • Basic hydrolysis : Reaction with NaOH in ethanol yields the corresponding sodium carboxylate.

These reactions are critical for generating carboxylic acid derivatives used in further functionalization or biological testing.

C–H Bond Selenylation

A regioselective selenylation protocol using urea hydrogen peroxide (UHP) and diphenyl diselenide in ethyl lactate achieves functionalization at the C5 position of the imidazo[2,1-b]thiazole core :
Conditions : 60°C, 6 hours, air- and moisture-tolerant.
Product : 5-selenylated derivatives with yields of 70–90% .

This sustainable method avoids toxic solvents and enables efficient synthesis of selenylated analogs for therapeutic applications.

Hydrazide Formation

Reaction with hydrazine hydrate in ethanol under reflux produces 2-[6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-yl]acetohydrazide . This intermediate serves as a precursor for:

  • Thiosemicarbazides : Formed via condensation with isothiocyanates (e.g., allyl, cyclohexyl, phenethyl isothiocyanate) .

  • Thiazolidinones : Cyclization with ethyl bromoacetate or 2-bromopropionate yields 4-thiazolidinone derivatives .

Nucleophilic Substitution

The 4-fluorophenyl group participates in aromatic substitution reactions:

  • Fluorine displacement : Reacts with amines (e.g., piperazine) or alkoxides under catalytic conditions to form aryl ethers or amines.

Reduction Reactions

The ester moiety can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄):
Product : 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanol.

Coupling Reactions

Suzuki–Miyaura cross-coupling : Palladium-catalyzed reactions with aryl boronic acids introduce biaryl groups at the 6-position, enhancing structural diversity.

Structural Insights and Reactivity Trends

  • The 4-fluorophenyl group enhances electron-withdrawing effects, facilitating nucleophilic aromatic substitution.

  • The imidazo[2,1-b]thiazole core directs electrophilic attacks to the C5 position during selenylation .

  • Ester hydrolysis provides a handle for synthesizing bioactive derivatives like hydrazides and thiazolidinones .

These reactions underscore the compound’s utility as a scaffold in medicinal chemistry, enabling the development of analogs with tailored pharmacological properties.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties . It has been evaluated against various cancer cell lines, showing promising cytotoxic effects. Key findings include:

  • Cytotoxicity Testing : Ethyl 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetate was tested against multiple cancer cell lines such as A549 (human lung adenocarcinoma) and MCF-7 (breast cancer). Results indicated a significant reduction in cell viability, with IC50 values demonstrating effective cytotoxicity.
  • Mechanism of Action : The compound's anticancer activity is attributed to its ability to induce apoptosis in cancer cells. Molecular dynamics simulations suggest that it interacts with key proteins involved in cell survival pathways, primarily through hydrophobic interactions.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Notable insights from SAR studies include:

  • The imidazo[2,1-b]thiazole ring is essential for its cytotoxic activity.
  • Substituents on the phenyl rings significantly influence the compound's efficacy, with the fluorine atom enhancing its interaction with biological targets.

Study 1: Antitumor Efficacy

In a study by Evren et al. (2019), derivatives of thiazole were synthesized and tested for their anticancer properties. The study found that compounds with similar structural features exhibited strong selectivity against A549 cells, with IC50 values comparable to those observed for this compound.

Study 2: Mechanistic Insights

Another research effort focused on the molecular interactions of thiazole derivatives with Bcl-2 proteins. Modifications in the phenyl ring led to enhanced binding affinity and increased cytotoxicity against cancer cells.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared with structurally analogous imidazo[2,1-b]thiazole derivatives, focusing on substituent effects, synthetic yields, physicochemical properties, and biological activities.

Substituent Effects on the Phenyl Ring

Variations in the para-substituent of the phenyl ring significantly influence reactivity and biological activity:

  • 4-Fluorophenyl derivative : Demonstrates moderate antibacterial activity and acetylcholinesterase inhibition (IC₅₀ ~10 μM) .
  • 4-Chlorophenyl derivative (e.g., 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-chloropyridin-3-yl)acetamide (5f)) : Higher antibacterial potency (MIC = 4–8 μg/mL against S. aureus) and improved thermal stability (m.p. 215–217°C) .
  • 4-Bromophenyl derivative (e.g., 3-(4-fluorophenyl)-2-[((6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)acetyl)hydrazono]-4-thiazolidinone (4d)): Exhibits aldose reductase inhibitory activity (IC₅₀ = 0.8 μM), attributed to the electron-withdrawing bromine enhancing ligand-receptor interactions .
  • 4-Methoxyphenyl derivative (e.g., N-(6-chloropyridin-3-yl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide (5h)) : Reduced activity due to the electron-donating methoxy group, which destabilizes π-π stacking with enzyme active sites .

Modifications in the Acetate Side Chain

  • Ethyl ester vs. hydrazide derivatives: The ethyl ester (e.g., ethyl 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetate) is a precursor to hydrazide derivatives (e.g., compound 3 ), which are further functionalized to yield thiazolidinones or carbothioamides. Hydrazide derivatives generally show enhanced solubility and bioactivity .
  • Amide derivatives (e.g., N-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (5i)) : Introduction of piperazine or pyridine moieties improves pharmacokinetic properties (e.g., logP = 2.1) and anticancer activity (IC₅₀ = 12 μM against MCF-7 cells) .

Table 1: Comparative Data for Key Imidazo[2,1-b]thiazole Derivatives

Compound Name Substituent (R) Yield (%) Melting Point (°C) Biological Activity (IC₅₀/MIC) Key Reference
This compound 4-F 70–84 Acetylcholinesterase inhibition (10 μM)
2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-chloropyridin-3-yl)acetamide (5f) 4-Cl 72 215–217 Antibacterial (MIC = 4–8 μg/mL)
3-(4-Fluorophenyl)-2-[((6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)acetyl)hydrazono]-4-thiazolidinone (4d) 4-Br 84 279–281 Aldose reductase inhibition (0.8 μM)
N-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (5i) H (phenyl) 71 132–134 Anticancer (IC₅₀ = 12 μM)

Mechanistic and Structural Insights

  • Electronic effects : Electron-withdrawing groups (F, Cl, Br) at the para position enhance electrophilicity and binding to enzymatic targets, while electron-donating groups (OMe) reduce activity .
  • Steric effects : Bulky substituents (e.g., piperazine in 5i) improve selectivity but may reduce solubility .

Biological Activity

Ethyl 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetate is a derivative of imidazo[2,1-b]thiazole, a class of compounds known for their diverse biological activities. This article examines its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features an imidazo[2,1-b]thiazole core with a fluorophenyl substituent. The presence of the fluorine atom enhances its pharmacological potential by improving binding affinity to biological targets and influencing metabolic stability.

Antimicrobial Activity

Research indicates that imidazo[2,1-b]thiazole derivatives exhibit significant antimicrobial properties. For example, derivatives with similar structures have shown minimum inhibitory concentrations (MICs) against various bacterial strains:

CompoundMIC (μg/mL)Target Bacteria
Compound A1.95-3.91Micrococcus luteus
Compound B3.91-15.62Bacillus spp.
Compound C7.81-15.62Streptococcus spp.

These findings suggest that this compound may possess similar antimicrobial efficacy due to its structural characteristics .

Anticancer Activity

The anticancer potential of imidazo[2,1-b]thiazole derivatives has been extensively studied. For instance, compounds in this class have demonstrated significant cytotoxic effects on cancer cell lines:

CompoundIC50 (μg/mL)Cell Line
Compound X1.61 ± 1.92Jurkat (T-cell leukemia)
Compound Y1.98 ± 1.22HT-29 (colon cancer)

The structural activity relationship (SAR) studies indicate that modifications at specific positions on the thiazole ring can enhance cytotoxicity . this compound's unique structure may provide similar or enhanced anticancer properties.

The mechanism by which imidazo[2,1-b]thiazole derivatives exert their biological effects often involves interaction with specific molecular targets such as enzymes or receptors. For example, they may inhibit the activity of kinases involved in cancer progression or inflammatory pathways .

Case Studies

  • Antiproliferative Activity in Cancer Models :
    A study evaluated the antiproliferative effects of various imidazo[2,1-b]thiazoles against primary pancreatic cancer cells (PDAC-3). The results indicated that certain derivatives maintained significant antiproliferative activity with IC50 values comparable to established chemotherapeutics .
  • Inflammation Modulation :
    Research on related compounds has shown that they can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation . This suggests potential therapeutic applications for this compound in treating inflammatory diseases.

Q & A

Q. Critical Factors :

  • Solvent Choice : Absolute ethanol is preferred for hydrazide formation to avoid side reactions .
  • Reaction Time : Extended reflux (3–5 hours) ensures complete cyclization and purification .
  • Yield Optimization : Typical yields range from 70–96%, with electron-donating substituents on aryl groups improving efficiency .

How can researchers resolve contradictions in reported biological activities of imidazo[2,1-b]thiazole derivatives?

Advanced Data Analysis
Discrepancies in biological activity (e.g., cytotoxicity vs. antimycobacterial effects) arise from:

Structural Variations : Substitutions at the hydrazide or thiazolidinone moieties significantly alter bioactivity. For example:

  • Cytotoxicity : Derivatives with 4-bromophenyl groups show IC50 values as low as 1.4 µM against MDA-MB-231 cells .
  • Anticholinesterase Activity : N-alkyl/aralkyl groups enhance acetylcholinesterase inhibition, while bulky substituents reduce potency .

Assay Conditions : Variations in cell lines (e.g., HepG2 vs. PC-3) and concentration ranges (e.g., 10 µM vs. 20 µM) impact results .

Mechanistic Overlap : Compounds with dual VEGFR2 and acetylcholinesterase inhibition require selectivity profiling to avoid misinterpretation .

Q. Resolution Strategy :

  • Conduct parallel assays under standardized conditions.
  • Use molecular docking to predict binding affinities for target enzymes .

What spectroscopic and chromatographic techniques are essential for characterizing this compound and its derivatives?

Q. Basic Characterization Protocol

Spectroscopy :

  • IR : Confirm hydrazide (N–H stretch at 3296–3118 cm⁻¹) and thiazolidinone (C=O at 1690 cm⁻¹) .
  • NMR : ¹H NMR identifies imidazo-thiazole protons (δ 7.2–8.1 ppm for aromatic H) and ethyl ester groups (δ 1.2–1.4 ppm for CH3) .
  • Mass Spectrometry : HRMS validates molecular ion peaks (e.g., [M+H]+ at m/z 352.0668) .

Chromatography :

  • TLC monitors reaction progress using silica gel and UV detection .
  • HPLC-PDA ensures purity (>95%) for biological testing .

How can the synthetic route be modified to improve regioselectivity and reduce byproducts?

Q. Advanced Optimization Strategies

Solvent-Free Conditions : Eaton’s reagent (P2O5/MeSO3H) enables Friedel-Crafts acylation without solvents, achieving 90–96% yields and minimizing side reactions .

Catalytic Systems : Ru(bpy)3Cl2 under blue LED light promotes photocatalytic C–H ethoxycarbonylmethylation, enhancing regioselectivity for imidazoheterocycles .

Electron Effects : Electron-donating groups (e.g., 4-OMe) on aryl aldehydes accelerate cyclization, while electron-withdrawing groups (e.g., 4-CF3) require longer reaction times .

Q. Case Study :

  • Substituent-dependent yields: 4-OMe derivatives achieve 96% yield vs. 66% for unsubstituted analogs .

What methodologies are recommended for analyzing structure-activity relationships (SAR) in imidazo[2,1-b]thiazole derivatives?

Q. Advanced SAR Workflow

Fragment-Based Design :

  • Retain the imidazo[2,1-b]thiazole core for scaffold integrity.
  • Modify the 4-fluorophenyl group to assess electronic effects (e.g., 4-Cl for enhanced lipophilicity) .

Biological Profiling :

  • Screen derivatives against a panel of 60 cancer cell lines (NCI protocol) to identify selective inhibitors .
  • Compare IC50 values across enzyme targets (e.g., acetylcholinesterase vs. VEGFR2) .

Computational Tools :

  • Molecular dynamics simulations predict binding stability with acetylcholinesterase (PDB ID: 4EY7) .
  • QSAR models correlate logP values with cytotoxicity (e.g., logP < 3.5 optimizes cell permeability) .

How should researchers address discrepancies in cytotoxicity data between primary and secondary assays?

Q. Methodological Recommendations

Dose-Response Validation :

  • Use 5-concentration assays (10-fold dilutions) to confirm IC50 reproducibility .
  • Include positive controls (e.g., sorafenib for VEGFR2 inhibition) .

Mechanistic Deconvolution :

  • Perform kinase profiling to rule off-target effects .
  • Assess apoptosis via flow cytometry (Annexin V/PI staining) to differentiate cytostatic vs. cytotoxic effects .

Q. Example :

  • Compound 5l showed IC50 = 1.4 µM against MDA-MB-231 but 22.6 µM for HepG2, highlighting cell-type specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.